molecular formula C18H21ClN4O B7547510 4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one

4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one

Cat. No. B7547510
M. Wt: 344.8 g/mol
InChI Key: SSDQGNDZLMOUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one, also known as CP-945,598, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one is complex and involves the modulation of multiple signaling pathways. It has been shown to act as an antagonist at the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to reduce anxiety and depression-like behaviors. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one in lab experiments include its potent activity against multiple targets, its well-characterized mechanism of action, and its potential therapeutic applications. However, there are also limitations to using this compound, including its relatively complex synthesis process and its potential for off-target effects.

Future Directions

There are several future directions for research on 4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one. One potential avenue of research is to further explore its therapeutic potential for the treatment of pain, anxiety, and depression. Another potential direction is to investigate its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for large-scale production.

Synthesis Methods

The synthesis of 4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one involves a multistep process that begins with the reaction of 2-chloro-5-nitropyridazine with cyclopropylmethylamine to form 2-chloro-5-(cyclopropylmethylamino)pyridazine. This intermediate is then reacted with 4-(4-fluorophenyl)piperazine to yield the final product, this compound. The synthesis process has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent activity against a range of targets, including the cannabinoid receptor CB1 and the serotonin receptor 5-HT1A. This makes it a promising candidate for the treatment of a range of conditions, including anxiety, depression, and pain.

properties

IUPAC Name

4-chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-17-16(22-10-8-21(9-11-22)13-14-6-7-14)12-20-23(18(17)24)15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDQGNDZLMOUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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